molecular formula C10H12FNO2 B2586183 Ethyl 2-(3-amino-4-fluorophenyl)acetate CAS No. 858972-17-5

Ethyl 2-(3-amino-4-fluorophenyl)acetate

Cat. No. B2586183
CAS RN: 858972-17-5
M. Wt: 197.209
InChI Key: GQVVSIVOVOFWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-amino-4-fluorophenyl)acetate, also known as EAFP, is a small molecule compound with a wide range of applications in the pharmaceutical and biotechnology industries. It is a highly versatile compound that has been used in a variety of research areas, including drug discovery, biochemistry, and pharmacology. EAFP is a potent inhibitor of the enzyme cyclooxygenase (COX) and has been used in a variety of studies to investigate the role of COX in various biochemical and physiological processes.

Scientific Research Applications

Medicinal Chemistry: Antiviral Agents

Ethyl 2-(3-amino-4-fluorophenyl)acetate: is utilized in the synthesis of various biologically active compounds. For instance, indole derivatives, which share a structural similarity with this compound, have been reported to possess antiviral properties . These derivatives can inhibit the replication of viruses, including influenza and Coxsackie B4 virus, making them potential candidates for antiviral drug development.

Organic Synthesis: Heterocyclic Compounds

This compound serves as a precursor in the synthesis of heterocyclic compounds like thiophene derivatives . These derivatives are crucial in developing new pharmaceuticals due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Material Science: Organic Semiconductors

In material science, Ethyl 2-(3-amino-4-fluorophenyl)acetate could be involved in the synthesis of organic semiconductors. While specific applications in this field for the compound are not directly cited, its structural analogs are known to play a significant role in the advancement of organic semiconductors, which are essential for electronic devices .

Industrial Chemistry: Synthesis of Benzimidazoles

The compound is used in industrial chemistry as a reactant for the synthesis of benzimidazoles and perimidines . These substances have potential uses as antimalarial treatments, showcasing the compound’s role in contributing to global health solutions.

Pharmacology: Anti-inflammatory and Analgesic Properties

Indole derivatives, which are structurally related to Ethyl 2-(3-amino-4-fluorophenyl)acetate , have been found to exhibit anti-inflammatory and analgesic activities . This suggests that the compound could be modified to enhance these properties, leading to the development of new therapeutic agents.

Organic Electronics: OLEDs

Although direct references to the use of Ethyl 2-(3-amino-4-fluorophenyl)acetate in OLEDs were not found, its structural analogs are used in the fabrication of organic light-emitting diodes (OLEDs) . These devices are used in a variety of displays and lighting systems, indicating the potential of the compound in this cutting-edge technology.

properties

IUPAC Name

ethyl 2-(3-amino-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVVSIVOVOFWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-amino-4-fluorophenyl)acetate

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